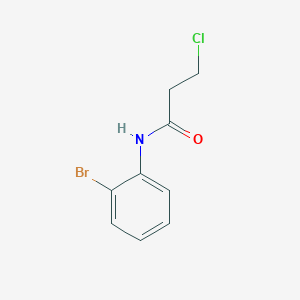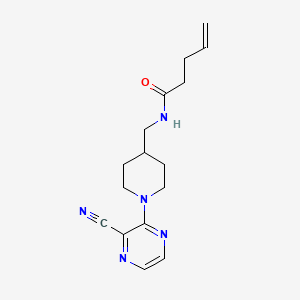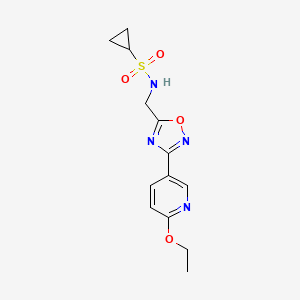![molecular formula C20H18N6O2 B2953998 2-methyl-4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide CAS No. 2194844-45-4](/img/structure/B2953998.png)
2-methyl-4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a useful research compound. Its molecular formula is C20H18N6O2 and its molecular weight is 374.404. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
This compound has been screened for its in vitro antimycobacterial activity against Mycobacterium tuberculosis strain H37Rv, which is significant for developing new treatments for tuberculosis .
Anti-Trypanosomal Activity
Studies have explored the anti-trypanosomal activity of similar compounds, which could lead to new therapies for diseases like Chagas disease .
Anticancer Potential
Some derivatives have shown selectivity against cancer cell lines, indicating potential use in cancer treatment .
Antioxidant Properties
Compounds with triazole components have been studied for their antioxidant properties , which are important for preventing oxidative cell damage .
Synthetic Methodology
The compound’s synthesis involves interesting chemistry that could be applied in synthetic organic chemistry , particularly in the development of new synthetic methods .
Biological Potential of Derivatives
Indole derivatives, which share structural similarities with the compound , have diverse biological and clinical applications, suggesting that this compound could also have a wide range of biological applications .
Each application is based on the unique chemical structure and properties of the compound, which allow it to interact with various biological targets and processes. The research into these applications is ongoing and holds promise for the development of new therapeutic agents and treatments.
Design, Synthesis, and Structure–Activity Relationships of Novel 1… A review on synthetic account of 1,2,4-oxadiazoles as anti… - Springer 2-Methyl-4-Oxo-4,5-Dihydro-1 H -Pyrrole-3-Carboxylic Acid Phenylamide Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as… A review on ‘triazoles’: their chemistry, synthesis and… A brief review of the biological potential of indole derivatives
Eigenschaften
IUPAC Name |
2-methyl-4-oxo-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyrido[1,2-a]pyrimidine-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-14-12-18(27)25-11-5-8-16(19(25)23-14)20(28)24-17(13-26-21-9-10-22-26)15-6-3-2-4-7-15/h2-12,17H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAXWDSQPSLFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2953921.png)
![2,6-Dichloro-N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2953925.png)
![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid](/img/structure/B2953926.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2953927.png)
![N1-allyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2953928.png)


![3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![(1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B2953938.png)